Differentiation by Double-Bond Geometry and Conjugation: (6Z,9Z,11E) vs. Common Non-Conjugated Triene Isomers
The (6Z,9Z,11E)-octadecatrienoyl-CoA isomer features a unique conjugated (9Z,11E) diene system, which is absent in its common, non-conjugated triene analogs like alpha-linolenoyl-CoA (9Z,12Z,15Z) and gamma-linolenoyl-CoA (6Z,9Z,12Z). Conjugation alters the molecule's electronic configuration and rigidity, which can directly impact enzyme binding pocket recognition. This structural feature is a primary determinant of substrate specificity for enzymes processing conjugated fatty acids [1][2].
| Evidence Dimension | Double Bond Configuration |
|---|---|
| Target Compound Data | 6Z (isolated), 9Z,11E (conjugated diene) |
| Comparator Or Baseline | Alpha-linolenoyl-CoA: 9Z,12Z,15Z (all methylene-interrupted); Gamma-linolenoyl-CoA: 6Z,9Z,12Z (all methylene-interrupted) |
| Quantified Difference | Presence of a conjugated diene system vs. all methylene-interrupted double bonds |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES strings [1][2] |
Why This Matters
The presence of a conjugated diene system is a fundamental structural distinction that dictates a unique metabolic fate and enzyme interaction profile, making it a non-interchangeable reagent for studies of conjugated fatty acid metabolism.
- [1] ChEBI. CHEBI:85940 - (6Z,9Z,11E)-octadecatrienoyl-CoA. European Bioinformatics Institute. View Source
- [2] Ide, T., Murata, M., & Sugano, M. (1995). Octadecatrienoic acids as the substrates for the key enzymes in glycerolipid biosynthesis and fatty acid oxidation in rat liver. Lipids, 30(8), 755-762. DOI: 10.1007/BF02537803 View Source
